Antibacterial Potency of 2-Furyl Substitution vs. m-Nitroaryl Analogs in 1,3,4-Oxadiazole-2-thione Series
In a controlled series of 1,3,4-oxadiazole-2-thione thioglycosides, the derivative bearing a 2-furyl group at the oxadiazole C5 position (compound c4) demonstrated superior antibacterial activity against Acinetobacter calcoaceticus ATCC 23055 compared to its direct structural analog in which the 2-furyl group is replaced by an m-nitrophenyl substituent [1]. The study establishes that 2-furyl substitution on the 1,3,4-oxadiazole core is a positive determinant for anti-Acinetobacter potency relative to electron-deficient aryl alternatives [1].
| Evidence Dimension | Antibacterial activity against Acinetobacter calcoaceticus (zone of inhibition, qualitative rank order) |
|---|---|
| Target Compound Data | 2-Furyl-substituted 1,3,4-oxadiazole-2-thione thioglycoside (c4) ranked as the most active compound in the series [1]. |
| Comparator Or Baseline | m-Nitrophenyl-substituted analog; qualitatively less active than the 2-furyl derivative [1]. |
| Quantified Difference | The 2-furyl derivative (c4) was reported as the best-performing compound, whereas the m-nitrophenyl analog showed decreased antibacterial activity relative to other series members; exact MIC values were not tabulated [1]. |
| Conditions | In vitro disk-diffusion assay against Acinetobacter calcoaceticus ATCC 23055 (Gram-negative), with ampicillin as reference drug [1]. |
Why This Matters
For researchers procuring 1,3,4-oxadiazole building blocks for anti-Acinetobacter screening, the 2-furyl substitution pattern—as present in CAS 477856-49-8—is associated with enhanced activity compared to electron-deficient aryl variants, informing rational library design.
- [1] Akbari Dilmaghani K, Nasuhi Pur F, Mahammad pour M, Mahammad nejad J. Novel Oxadiazole Thioglycosides as Potential Anti-Acinetobacter Agents. Iran J Pharm Res. 2016;15(4):777–782. PMC5316255. View Source
